molecular formula C10H10O2 B2414309 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde CAS No. 21503-04-8

3,4-dihydro-2H-1-benzopyran-4-carbaldehyde

Cat. No.: B2414309
CAS No.: 21503-04-8
M. Wt: 162.188
InChI Key: RUHDMIRVAFTNRL-UHFFFAOYSA-N
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Description

Overview of Dihydrobenzopyrans (Chromans) in Organic Chemistry

Dihydrobenzopyrans, commonly known as chromans, are a significant class of oxygen-containing heterocyclic compounds. The core structure, 3,4-dihydro-2H-1-benzopyran, consists of a dihydropyran ring fused to a benzene (B151609) ring. nist.gov This fundamental scaffold is a privileged structure in medicinal chemistry and is found in a wide array of biologically active molecules. chemsrc.com

The chroman framework is a key structural feature in complex natural products, most notably the E vitamins (tocopherols and tocotrienols). It is also present in a variety of pharmaceutical drugs, including the antidiabetic agent troglitazone, the selective estrogen receptor modulator ormeloxifene, and the beta-blocker nebivolol. The inherent stability and specific stereochemistry of the chroman ring system make it an ideal building block for the development of new therapeutic agents. Research has shown that chroman derivatives exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. chemsrc.comeuropa.eu The synthesis of highly substituted dihydrobenzopyrans is an active area of research, with numerous methods developed to construct this important heterocyclic system. nih.gov

Structural Context of 3,4-Dihydro-2H-1-Benzopyran-4-Carbaldehyde within the Chroman Framework

This compound belongs to the chroman family of compounds. Its structure is defined by the foundational chroman bicyclic system, which is specifically substituted at the 4-position of the dihydropyran ring with a carbaldehyde group (also known as a formyl group, -CHO).

The presence of the aldehyde functional group at the C-4 position, a benzylic carbon, significantly influences the compound's chemical reactivity. This aldehyde group is a versatile synthetic handle, allowing for a wide range of chemical transformations to introduce further complexity and functionality. It can participate in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of more complex chroman derivatives. The strategic placement of this reactive group within the stable chroman framework makes this compound a molecule of interest for synthetic and medicinal chemistry.

Historical Development and Emerging Research Trajectories of Benzopyran-Containing Aldehydes

While a specific historical timeline for the first synthesis of this compound is not extensively documented in seminal literature, the development of synthetic routes to benzopyran aldehydes is linked to classic organic reactions. Methods like the Vilsmeier-Haack formylation have long been employed to introduce aldehyde groups onto aromatic and heterocyclic rings, including those related to the benzopyran skeleton. mdpi.com The synthesis of the chroman ring itself has evolved from classical methods to modern, highly efficient strategies.

Emerging research trajectories for benzopyran-containing aldehydes are heavily focused on their application in drug discovery and materials science. These aldehydes serve as crucial intermediates in the construction of complex molecular architectures with potent biological activities. nih.gov Current research trends include:

Multi-component Reactions: The use of benzopyran aldehydes in one-pot, multi-component reactions to rapidly generate libraries of diverse heterocyclic compounds for biological screening.

Catalytic Synthesis: The development of novel catalytic methods, including radical and photocatalytic reactions, to synthesize functionalized chromans from aldehyde precursors under mild conditions.

Medicinal Chemistry: The modification of the aldehyde group to synthesize derivatives with enhanced therapeutic properties. For example, benzopyran aldehydes are used as precursors for compounds investigated as anticancer, anti-inflammatory, and neuroprotective agents. chemsrc.com The aldehyde moiety is often a key pharmacophoric element or a precursor to one, enabling interaction with biological targets.

The ongoing exploration of benzopyran-containing aldehydes in synthetic and medicinal chemistry underscores their importance as versatile building blocks for creating novel and functional molecules.

Interactive Data Table: Properties of this compound

Specific experimental physicochemical data for this compound is not widely available in public scientific literature. The following table provides basic calculated and catalog information.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
Synonyms 4-Chromanecarbaldehyde, 3,4-dihydro-2H-chromene-4-carbaldehyde sigmaaldrich.comchiralen.com
CAS Number 21503-04-8 sigmaaldrich.comchiralen.com
Molecular Formula C₁₀H₁₀O₂ chiralen.com
Molecular Weight 162.19 g/mol chiralen.com
InChI Key RUHDMIRVAFTNRL-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHDMIRVAFTNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21503-04-8
Record name 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
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Synthetic Methodologies for 3,4 Dihydro 2h 1 Benzopyran 4 Carbaldehyde and Its Derivatives

Retrosynthetic Analysis of 3,4-Dihydro-2H-1-Benzopyran-4-Carbaldehyde

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.comairitilibrary.com For this compound, the analysis begins by identifying key bonds that can be disconnected based on reliable chemical reactions. amazonaws.comyoutube.com

Two primary disconnections are logical for this target molecule:

C-O Bond Disconnection (Ether Synthesis): The ether linkage in the pyran ring is a prime candidate for disconnection. This retrosynthetic step suggests an intramolecular Williamson ether synthesis or a related cyclization reaction. The precursor would be a substituted phenol (B47542) with a four-carbon chain containing an appropriate leaving group on the terminal carbon and a latent aldehyde at the C4 position.

C-C Bond Disconnection (Aldehyde Formation): The bond between the pyran ring at position C4 and the aldehyde carbon can be disconnected. This suggests that the aldehyde functionality can be introduced onto a pre-formed 3,4-dihydro-2H-1-benzopyran (chroman) ring. This disconnection leads to two main forward-synthesis strategies: the oxidation of a primary alcohol or the partial reduction of a carboxylic acid derivative (like an ester or acid chloride). lkouniv.ac.in

A functional group interconversion (FGI) is a key step in this analysis, converting the target aldehyde back to a more synthetically malleable group like an alcohol or an ester. lkouniv.ac.in This systematic deconstruction provides a logical roadmap to various synthetic possibilities, which are explored in the subsequent sections.

Classical Synthetic Approaches

Classical methods for synthesizing the chroman-4-carbaldehyde scaffold rely on well-established reaction types, focusing on the formation of the heterocyclic ring and the introduction of the aldehyde group.

Cyclization Reactions of Precursors

The formation of the 3,4-dihydro-2H-1-benzopyran (chroman) ring is a critical step. Various intramolecular cyclization strategies have been developed to construct this heterocyclic system.

One prominent method is the electrophilic cyclization of appropriate precursors. For instance, substituted propargylic aryl ethers can undergo electrophilic cyclization using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to produce 3,4-disubstituted 2H-benzopyrans in excellent yields. nih.govacs.orgnih.gov While this yields a 2H-benzopyran (chromene), subsequent reduction of the double bond can afford the desired saturated chroman ring. This methodology is valued for its mild reaction conditions and tolerance for a variety of functional groups, including aldehydes. nih.govacs.orgnih.gov

Another classical approach involves the intramolecular cyclization of phenolic compounds bearing a suitable side chain. For example, a phenol substituted with a butenyl group can undergo acid-catalyzed cyclization to form the chroman ring. Similarly, cascade radical cyclization reactions of 2-(allyloxy)arylaldehydes can be initiated to form functionalized chroman-4-ones, which can then be further modified to obtain the target carbaldehyde. nih.govrsc.orgbohrium.commdpi.comresearchgate.net

Aldehyde Group Introduction Strategies

Once the chroman ring is formed, the next crucial step is the introduction of the carbaldehyde group at the C4 position. This is typically achieved through oxidation or reduction reactions.

Oxidation of Alcohols: A common and reliable method is the oxidation of the corresponding primary alcohol, (3,4-dihydro-2H-1-benzopyran-4-yl)methanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation , which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, is highly effective for this transformation, converting primary alcohols to aldehydes with high selectivity. wikipedia.orgmissouri.eduorganic-chemistry.orgnumberanalytics.comchemistrysteps.com Other reagents like pyridinium (B92312) chlorochromate (PCC) are also suitable for this purpose. The Swern oxidation is particularly noted for its wide functional group tolerance and avoidance of toxic heavy metals. wikipedia.orgorganic-chemistry.org

Reduction of Esters/Amides: An alternative strategy is the partial reduction of a carboxylic acid derivative, such as an ester, positioned at the C4 of the chroman ring. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reagent for reducing esters to aldehydes. masterorganicchemistry.comrsc.orgcommonorganicchemistry.comyoutube.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent further reduction of the intermediate aldehyde to an alcohol. masterorganicchemistry.comchemistrysteps.com This method provides a direct route from a more stable ester precursor to the target aldehyde.

Table 1: Comparison of Aldehyde Introduction Strategies
MethodPrecursorKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern OxidationPrimary AlcoholDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C)Mild, high selectivity, avoids heavy metalsMalodorous byproduct (DMS), requires cryogenic temperatures
PCC OxidationPrimary AlcoholPyridinium Chlorochromate (PCC)Room temperature, CH₂Cl₂Simple procedure, commercially available reagentUses toxic chromium reagent
DIBAL-H ReductionEsterDiisobutylaluminium Hydride (DIBAL-H)Low temperature (-78 °C)Excellent yields, good functional group toleranceRequires careful temperature control and stoichiometric addition

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has seen the development of more efficient and sophisticated methods, often utilizing metal catalysis and one-pot procedures to enhance reaction efficiency and atom economy.

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Approaches)

Palladium-catalyzed reactions have become a cornerstone of modern synthesis for their versatility in forming C-C and C-heteroatom bonds. Several palladium-catalyzed methods are applicable to the synthesis of the chroman scaffold.

One such method is the palladium-catalyzed carboetherification of 2-(but-3-en-1-yl)phenols with aryl or alkenyl halides. This reaction forms both a C-O and a C-C bond in a single step to yield 2-substituted chromans. nih.govthieme-connect.com By choosing appropriate starting materials, this can be adapted to build the core structure.

The Heck reaction , which couples an unsaturated halide with an alkene, can also be employed in an intramolecular fashion to construct the chroman ring. researchgate.netorganic-chemistry.orgwikipedia.orgwikipedia.orgnih.gov An aryl halide tethered to an allylic ether can undergo intramolecular cyclization, catalyzed by a palladium complex, to form the heterocyclic ring. wikipedia.orgnih.gov These reactions often exhibit high diastereoselectivity, allowing for the controlled synthesis of complex chroman derivatives. thieme-connect.comthieme-connect.com

Table 2: Palladium-Catalyzed Reactions for Chroman Synthesis
Reaction TypeStarting MaterialsCatalyst System (Example)Key Transformation
Carboetherification2-(But-3-en-1-yl)phenol + Aryl HalidePd₂(dba)₃, SPhosSimultaneous C-O and C-C bond formation
Intramolecular Heck ReactionAryl halide with a tethered alkenePd(OAc)₂, PPh₃Intramolecular C-C bond formation to close the ring
Intramolecular AllylationAldehyde with allylic acetatePd(0) catalyst, IndiumUmpolung cyclization to form chroman derivatives

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single flask, avoiding the isolation of intermediates and thereby saving time, reagents, and solvents.

Several one-pot procedures have been developed for the synthesis of functionalized chroman derivatives. For example, asymmetric organocatalyzed diversity-oriented one-pot syntheses have been used to construct complex chroman-2-one derivatives with high efficiency and stereoselectivity. acs.orgnih.gov These strategies often involve cascade reactions where a sequence of transformations occurs spontaneously under a single set of reaction conditions. While not directly yielding the target carbaldehyde, the resulting chroman-2-one or chroman-4-one scaffolds are versatile intermediates that can be converted to the desired product. acs.org

Similarly, one-pot, five-step reactions catalyzed by chiral metal complexes have been reported for the synthesis of 4H-chromene derivatives, which can be subsequently reduced to the chroman skeleton. nih.gov These advanced protocols highlight the power of combining multiple catalytic cycles in a single pot to rapidly build molecular complexity from simple precursors.

Stereoselective and Asymmetric Synthesis Approaches

The generation of enantiomerically pure forms of this compound and its derivatives is of paramount importance for pharmacological studies. Various stereoselective and asymmetric synthesis strategies have been developed to control the stereochemistry at the C4 position and other stereocenters within the chroman framework.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chroman derivatives. One notable approach involves an organocatalytic oxa-Michael-nitro-Michael domino reaction. For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a squaramide-based organocatalyst, yields polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov This methodology allows for the construction of chroman derivatives with multiple contiguous stereocenters.

Another effective strategy is the organocatalytic asymmetric 1,6-addition/1,4-addition sequence to 2,4-dienals. This cascade reaction, utilizing a diarylprolinol silyl (B83357) ether catalyst, directs the reaction of hydroxyarenes with a vinylogous iminium-ion intermediate to produce optically active chromans in high yields and with enantiomeric excesses ranging from 94-99%. nih.gov A key advantage of this method is its ability to control the formation of one out of four possible regioisomers.

Furthermore, a highly enantioselective and diastereoselective double 1,6-addition strategy has been developed for the synthesis of complex chiral chroman derivatives. rsc.org This cascade process involves the reaction of unbiased α,β,γ,δ-unsaturated enals with ortho-hydroxyphenyl-substituted para-quinone methides, catalyzed by a chiral secondary amine. This approach provides rapid access to chromans with a high degree of molecular complexity and excellent stereocontrol.

Kinetic resolution is another valuable technique for obtaining enantiomerically pure compounds. For example, the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran has been employed to synthesize (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a related heterocyclic aldehyde. nih.gov This enzymatic hydrolysis selectively hydrolyzes one enantiomer, allowing for the separation of the two. A similar approach could potentially be adapted for the resolution of racemic this compound or its precursors.

MethodCatalyst/EnzymeKey FeaturesEnantioselectivity (ee)Diastereoselectivity (dr)
Oxa-Michael-Nitro-Michael Domino ReactionSquaramide-based organocatalystForms polysubstituted chiral chromans with multiple stereocenters.Up to 99%Up to >20:1
1,6-Addition/1,4-Addition SequenceDiarylprolinol silyl etherHigh regioselectivity and excellent enantiocontrol in the formation of optically active chromans.94-99%-
Double 1,6-Addition StrategyChiral secondary amineRapid construction of complex chiral chromans with high stereocontrol.>99%>20:1
Enzymatic Kinetic ResolutionPorcine Pancreatic Lipase (PPL)Separation of enantiomers through selective hydrolysis.Provides access to enantiopure starting materials or products.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. Key aspects of green chemistry, such as the use of eco-friendly solvents, catalysts, and energy sources, are increasingly being incorporated into synthetic route design.

One of the primary goals of green chemistry is to minimize waste and maximize atom economy. Multicomponent reactions are particularly advantageous in this regard as they allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing the number of synthetic steps and purification procedures. The synthesis of chromene derivatives, closely related to the target compound, has been achieved through multicomponent condensation reactions under solvent-free conditions, which significantly reduces the environmental impact.

The use of safer solvents is another cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not compatible with water, efforts are being made to develop water-tolerant catalytic systems. For instance, the enantioselective assembly of substituted dihydropyrones has been achieved via an organocatalytic reaction in an aqueous medium.

Energy efficiency is also a key consideration. Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of substituted chroman-4-one derivatives has been efficiently achieved through a base-mediated aldol (B89426) condensation using microwave irradiation. nih.gov

Furthermore, the development of metal-free and catalyst-free reactions is a significant advancement in green synthesis. For example, a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed for the synthesis of ester-containing chroman-4-ones, using (NH₄)₂S₂O₈ as a mediator. mdpi.com This approach avoids the use of potentially toxic and expensive transition metal catalysts.

Green Chemistry PrincipleApplication in Chroman SynthesisExample
Atom EconomyMulticomponent reactions to build the chroman core efficiently.Solvent-free multicomponent condensation for chromene synthesis.
Safer SolventsUse of water as a reaction medium.Organocatalytic synthesis of dihydropyrones in water.
Energy EfficiencyMicrowave-assisted organic synthesis (MAOS).Microwave-promoted aldol condensation for chroman-4-one synthesis. nih.gov
CatalysisDevelopment of metal-free catalytic systems.(NH₄)₂S₂O₈-mediated radical cyclization for chroman-4-one synthesis. mdpi.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This requires synthetic methodologies that allow for the precise installation of various substituents on both the aromatic ring and the pyran moiety.

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of substituted chroman derivatives, particularly when dealing with unsymmetrically substituted aromatic precursors. The choice of synthetic strategy can significantly influence the position of substituents on the final product.

Intramolecular cyclization reactions are a common approach for constructing the chroman ring system. The regioselectivity of these reactions is often governed by the electronic and steric properties of the substituents on the aromatic ring. For example, in the synthesis of benzofuranones, a related class of compounds, the cyclization of an α-phenoxycarbonyl compound can lead to different regioisomers depending on the substitution pattern of the phenyl ring. When both ortho positions are unsubstituted, the sterically less-hindered product is typically favored.

Transition metal-catalyzed reactions offer another avenue for regioselective synthesis. For instance, the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls allows for the regioselective synthesis of polysubstituted furans. Similar strategies could be adapted for the synthesis of chromans, providing control over the substitution pattern.

Furthermore, domino reactions can be designed to achieve high regioselectivity. The aforementioned organocatalytic 1,6-addition/1,4-addition sequence to 2,4-dienals is a prime example, where the catalyst directs the reaction to yield a single regioisomer. nih.gov

Functional Group Tolerance and Compatibility in Synthetic Routes

The ability of a synthetic route to tolerate a wide range of functional groups is a key measure of its utility and versatility. This is particularly important for the synthesis of a library of analogs for biological screening.

Many modern synthetic methodologies, especially those employing mild reaction conditions, exhibit excellent functional group tolerance. For example, the squaramide-catalyzed domino reaction for the synthesis of chiral chromans is compatible with a variety of functional groups on the aromatic ring of the 2-hydroxynitrostyrene, including both electron-donating (e.g., -OMe, -OEt, -Me) and electron-withdrawing (e.g., -F, -Cl, -Br) groups. nih.gov

Similarly, radical-based methods can also be highly tolerant of different functional groups. A novel and facile method for the synthesis of 3-(2-oxo-2-arylethyl)chroman-4-ones under metal-free conditions demonstrates that arylaldehydes or aliphatic aldehydes with various functional groups can react with different 2-(allyloxy)arylaldehydes to produce the desired chroman-4-one derivatives in moderate to good yields.

Chemical Reactivity and Transformation Mechanisms of 3,4 Dihydro 2h 1 Benzopyran 4 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group, characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom, is a site of significant electrophilicity. libretexts.orgyoutube.com The polarity of the carbon-oxygen double bond renders the carbonyl carbon susceptible to attack by nucleophiles, forming the basis for a wide array of addition and condensation reactions. youtube.comyoutube.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for aldehydes. libretexts.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi-bond and the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields the final alcohol product. youtube.com These reactions can be promoted by either basic or acidic conditions. libretexts.org In basic media, a strong nucleophile directly attacks the carbonyl carbon, while in acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles. libretexts.orgyoutube.com

3,4-Dihydro-2H-1-benzopyran-4-carbaldehyde is expected to undergo nucleophilic addition with a variety of reagents. A summary of potential reactions is presented below.

Table 1: Examples of Nucleophilic Addition Reactions
Nucleophile (Reagent)Product TypeIllustrative Product Name
Grignard Reagents (R-MgX)Secondary Alcohol(3,4-Dihydro-2H-1-benzopyran-4-yl)(R)methanol
Organolithium Reagents (R-Li)Secondary Alcohol(3,4-Dihydro-2H-1-benzopyran-4-yl)(R)methanol
Cyanide Ion (HCN/KCN)Cyanohydrin2-Hydroxy-2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetonitrile
Water (H₂O)Hydrate (B1144303) (Gem-diol)(3,4-Dihydro-2H-1-benzopyran-4-yl)methane-1,1-diol
Alcohols (R-OH)Hemiacetal/Acetal4-(Alkoxymethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group is readily oxidized to a carboxylic acid. libretexts.org This transformation is a common synthetic procedure and can be accomplished using a variety of oxidizing agents. researchgate.netorganic-chemistry.org The reaction involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

For this compound, oxidation yields the corresponding 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. nih.govgoogle.com Common reagents for this purpose include potassium dichromate(VI) in acidic solution, which changes color from orange to green during the reaction, and milder reagents like hydrogen peroxide. libretexts.orgresearchgate.net

Table 2: Reagents for Oxidation to Carboxylic Acid
Oxidizing AgentTypical ConditionsProduct
Potassium Dichromate (K₂Cr₂O₇)Dilute H₂SO₄, Heat3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Potassium Permanganate (KMnO₄)Basic, then acidic workup3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
Hydrogen Peroxide (H₂O₂)Basic conditions3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid. researchgate.net
Pyridinium (B92312) Chlorochromate (PCC) catalyzed by H₅IO₆Acetonitrile (CH₃CN)3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid. organic-chemistry.org

Reduction Reactions to Alcohols

Aldehydes are easily reduced to primary alcohols. This reaction is the reverse of the oxidation of a primary alcohol and is a cornerstone of organic synthesis. The reduction involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

The reduction of this compound produces (3,4-dihydro-2H-1-benzopyran-4-yl)methanol. The two most common reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). savemyexams.com NaBH₄ is a milder, more selective reagent typically used in alcoholic or aqueous solutions, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous conditions, such as dry ether. savemyexams.com

Table 3: Reagents for Reduction to Primary Alcohol
Reducing AgentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (CH₃OH) or Ethanol (C₂H₅OH), Room Temperature(3,4-Dihydro-2H-1-benzopyran-4-yl)methanol. savemyexams.com
Lithium Aluminium Hydride (LiAlH₄)1. Dry ether (Et₂O) or THF 2. Aqueous acid workup (e.g., H₃O⁺)(3,4-Dihydro-2H-1-benzopyran-4-yl)methanol. savemyexams.com

Condensation Reactions (e.g., with Amines, C-Nucleophiles like Enolates, CH-Acids)

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. sci-hub.se The aldehyde group of this compound readily participates in such reactions.

Reaction with Amines: Aldehydes react with primary amines to form imines (also known as Schiff bases) through nucleophilic addition followed by dehydration. researchgate.net This reaction is typically catalyzed by acid.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH-acid), such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. sci-hub.sewikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org The mechanism is thought to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to give the alkene and a phosphine (B1218219) oxide. wikipedia.orgpitt.edu The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Table 4: Examples of Condensation Reactions
Reaction TypeReagentProduct Type
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(COOEt)₂) + Base (e.g., Piperidine)α,β-Unsaturated Ester. sci-hub.se
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene. wikipedia.org

Reactions Involving the Dihydrobenzopyran Core

The dihydrobenzopyran core contains a benzene (B151609) ring, which is aromatic and thus undergoes electrophilic aromatic substitution rather than addition reactions. tcu.edu

Electrophilic Aromatic Substitution on the Benzene Ring

In an electrophilic aromatic substitution (EAS) reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The existing substituents on the benzene ring determine the rate of reaction and the position of the incoming electrophile. tcu.edu

In this compound, the key substituent is the ether oxygen atom at position 1. The oxygen atom is an activating group because its lone pairs of electrons can be donated to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. hu.edu.jo This electron donation preferentially stabilizes intermediates where the electrophile has added to the positions ortho or para to the oxygen. Therefore, the ether oxygen is an ortho, para-director. The available positions are C-6 (para) and C-8 (ortho). The C-5 position is sterically hindered by the adjacent fused ring. The aldehyde group is not directly attached to the ring and its influence is minimal compared to the powerful activating effect of the ether oxygen.

Table 5: Electrophilic Aromatic Substitution Reactions
ReactionReagentsMajor Products (Isomers)
NitrationHNO₃, H₂SO₄6-Nitro- and 8-nitro-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde. masterorganicchemistry.com
Halogenation (Bromination)Br₂, FeBr₃6-Bromo- and 8-bromo-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
SulfonationFuming H₂SO₄ (SO₃)4-Formyl-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid and 4-formyl-3,4-dihydro-2H-1-benzopyran-8-sulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃6-Alkyl- and 8-alkyl-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl- and 8-acyl-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde

Ring Opening and Ring Closure Reactions

The dihydropyran ring in chromane (B1220400) derivatives is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is particularly pronounced in related compounds such as 3-formylchromones, where the C2-C3 double bond enhances the electrophilicity of the C2 position. In these systems, nucleophiles like primary and secondary amines can initiate a Michael-type addition at the C2 position, leading to an unstable adduct that subsequently undergoes cleavage of the O1-C2 bond. d-nb.inforesearchgate.net This process results in the formation of ring-opened intermediates, such as enaminoketones. d-nb.info

While this compound lacks the activating C2-C3 double bond, the fundamental principle of nucleophilic attack leading to ring scission remains a plausible reaction pathway under certain conditions. For instance, reactions of 3-formylchromones with various amines demonstrate that the reaction pathway is highly dependent on the solvent and the nature of the amine. In some cases, the ring-opened intermediate can undergo a subsequent intramolecular cyclization, leading to the formation of entirely new heterocyclic systems. For example, reactions with aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines after the initial ring-opening of the chromone (B188151) moiety. researchgate.net Similarly, reactions with hydrazine (B178648) hydrate can yield pyrazoles, and interactions with guanidine (B92328) can produce pyrimidines. ijrar.org

These transformations highlight a common theme where the benzopyran ring acts as a precursor that can be opened and then reclosed (recyclized) to generate diverse molecular scaffolds. The solubility of the products formed can be a key factor in determining the reaction's direction, potentially shifting the equilibrium toward either the ring-opened or a rearranged product. d-nb.info

Table 1: Ring Opening and Recyclization Reactions of Related Benzopyran Systems
Benzopyran SubstrateNucleophile/ReagentSolvent/ConditionsResulting Product(s)Reaction Type
3-FormylchromoneCyclic Secondary Amines (e.g., Morpholine)EthanolEnaminoketonesRing Opening d-nb.info
3-Formylchromone5-Amino-1-R¹-pyrazolesEthanol, RefluxPyrazolo[3,4-b]pyridinesRing Opening followed by Recyclization researchgate.net
3-Formylchromone DerivativesHydrazine HydrateBoiling EthanolPyrazolesRing Opening followed by Recyclization ijrar.org
3-(Polyfluoroacyl)chromonesHydroxylamine-4H-Chromeno[3,4-d]isoxazol-4-olsRing Opening followed by Recyclization ijrar.org

Transformations of the Dihydropyran Ring

Beyond ring-opening, the dihydropyran ring of the chromane skeleton can undergo various transformations that modify its structure and substitution pattern while keeping the ring intact. The stereochemistry of the chromane system, particularly the twist of the dihydropyran ring, plays a significant role in its properties. mdpi.com This conformation, characterized as having P-helicity (positive torsion angle) or M-helicity (negative torsion angle), can influence the molecule's reactivity. mdpi.com

One notable transformation is the Lewis acid-mediated nucleophilic substitution at the C2 position of 2-alkoxy or 2-hydroxy chromanes. lookchem.com This reaction allows for the introduction of various functional groups, such as cyano groups, onto the dihydropyran ring, providing a route to chroman-2-carboxylic acids and their derivatives. lookchem.com

In other instances, chroman-4-ones, which are structurally related to the target aldehyde, can undergo a dehydrative rearrangement when treated with acids like MeSO3H. This process is initiated by a retro-Michael cleavage of the pyranone ring, ultimately leading to the formation of 3-alkenyl-2-arylchromones. ijrar.org Such rearrangements alter the substitution and saturation level of the dihydropyran ring.

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Mechanistic studies often rely on a combination of experimental evidence, such as the isolation of intermediates, and computational analysis.

Reaction Pathways and Transition State Analysis

The reaction pathways for transformations of the benzopyran ring often begin with a nucleophilic addition. In the case of ring-opening reactions of 3-formylchromones with amines, the proposed mechanism involves an initial 1,4-Michael addition of the amine to the α,β-unsaturated system, forming a chroman-4-one enamine intermediate. researchgate.net This is followed by the nucleophilic attack at the C2 position, leading to the opening of the pyrone ring. researchgate.netresearchgate.net In certain reactions, intermediates of this multi-step process have been successfully isolated at lower temperatures, providing strong evidence for the proposed pathway. researchgate.net

For reactions involving the aldehyde group, established models like the Zimmerman-Traxler transition state are often invoked to explain the stereochemistry of aldol (B89426) and related reactions. harvard.edu This model proposes a chair-like, six-membered transition state that minimizes unfavorable steric interactions, thus dictating the stereochemical outcome of the reaction. harvard.eduyoutube.com While specific transition state analyses for this compound are not widely reported, it is understood that such pericyclic transition states are fundamental in determining the syn/anti selectivity of products formed from aldehyde reactions. harvard.edu Quantum-chemical calculations are frequently employed to model these reaction pathways and analyze the geometries and energies of the transition states for related heterocyclic systems. mdpi.com

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in directing the reactivity of benzopyran derivatives, often enabling transformations that are otherwise inefficient or unselective. Both acid and base catalysts can significantly influence the reaction mechanism.

Lewis acids are particularly effective in activating the chromane ring for nucleophilic attack. For example, the reaction of 2-alkoxychromans with nucleophiles like cyanotrimethylsilane is mediated by Lewis acids such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). lookchem.com The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophile. The choice of Lewis acid can be critical and may influence the regioselectivity of the reaction. lookchem.com

Organocatalysis has also emerged as a powerful tool. L-proline, for instance, has been used to catalyze multicomponent reactions involving 3,4-dihydro-(2H)-pyran, aldehydes, and urea (B33335), leading to the diastereoselective synthesis of fused pyrimidinones. researchgate.net In such reactions, the catalyst is often involved in the formation of an enamine or iminium ion intermediate, which then participates in the key bond-forming steps of the reaction cascade. The use of catalysts not only accelerates reactions but can also provide access to specific stereoisomers by lowering the energy of one transition state over another.

Table 2: Catalytic Approaches in Chromane and Dihydropyran Chemistry
Reaction TypeSubstrate TypeCatalystKey Mechanistic Feature
Nucleophilic Substitution2-AlkoxychromansTiCl₄, BF₃·OEt₂ (Lewis Acids)Formation of an oxocarbenium ion intermediate lookchem.com
Multicomponent Reaction3,4-Dihydro-(2H)-pyranL-proline (Organocatalyst)Formation of enamine/iminium ion intermediates researchgate.net
RearrangementChroman-4-onesMeSO₃H (Brønsted Acid)Initiation of retro-Michael cleavage ijrar.org

Advanced Derivatization and Functionalization Strategies of 3,4 Dihydro 2h 1 Benzopyran 4 Carbaldehyde

Strategies for Carbon-Carbon Bond Formation

The aldehyde functionality of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is a prime site for the construction of new carbon-carbon bonds, enabling the extension and elaboration of the molecular framework. Key reactions in this category include Wittig reactions, Grignard additions, and alkylations.

Wittig Reactions: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlumenlearning.com In the context of this compound, this reaction allows for the introduction of a double bond with a wide variety of substituents. The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Wittig Reactions with Aldehydes

Ylide Type R Group on Ylide Expected Major Alkene Isomer
Unstabilized Alkyl Z-alkene
Stabilized Ester, Ketone E-alkene
Semi-stabilized Aryl Mixture of E/Z

This table illustrates the general stereochemical outcomes of Wittig reactions based on the ylide's stability.

Grignard Additions: Grignard reagents, with their highly nucleophilic carbon atom, readily add to the carbonyl group of aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgX) would yield a secondary alcohol where a new alkyl, aryl, or vinyl group (R) is attached to the carbon that was formerly the carbonyl carbon. This method provides a straightforward route to a variety of 4-substituted chroman-4-methanol derivatives.

Alkylation: Direct alkylation of the aldehyde is not a standard procedure. However, the carbon alpha to the carbonyl group can be alkylated. This typically involves the formation of an enolate or a related nucleophilic intermediate, which then reacts with an alkyl halide. For this compound, this would involve deprotonation at the C4 position, which is challenging due to the presence of the aldehyde proton. A more common approach to achieve alpha-alkylation is through the formation of an enamine, which can then be alkylated and subsequently hydrolyzed back to the aldehyde.

Strategies for Carbon-Heteroatom Bond Formation

The introduction of heteroatoms such as halogens, nitrogen, and oxygen can significantly alter the biological and chemical properties of the chroman scaffold.

Halogenation: While direct halogenation of the aldehyde is not typical, the chroman ring can undergo electrophilic aromatic substitution, such as halogenation, if activating groups are present on the benzene (B151609) ring. More relevant to the functionalization of the aldehyde itself is the alpha-halogenation of the corresponding enol or enolate.

Amination: Reductive amination is a key method for forming carbon-nitrogen bonds from aldehydes. This reaction involves the initial formation of an imine or enamine by reacting this compound with a primary or secondary amine, followed by reduction of the intermediate. This two-step, one-pot procedure is a versatile method for synthesizing a wide range of substituted amines.

Etherification: The aldehyde can be converted into an alcohol via reduction, for example, with sodium borohydride (B1222165). The resulting 4-(hydroxymethyl)chroman can then undergo etherification reactions, such as the Williamson ether synthesis, to introduce a variety of alkoxy groups.

Protecting Group Chemistry Relevant to the Aldehyde and Chroman Functionalities

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.orgwikipedia.org

The most common protecting group for aldehydes is an acetal. wikipedia.orglibretexts.org This is typically formed by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable to a wide range of reaction conditions, including strongly basic and nucleophilic reagents like Grignard reagents and organolithium compounds. libretexts.org The acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. wikipedia.org

The chroman functionality itself is generally stable. However, if the benzene ring contains reactive substituents, such as a hydroxyl group, these may also require protection. For example, a phenolic hydroxyl group can be protected as a silyl (B83357) ether or a methyl ether, depending on the required stability and deprotection conditions. libretexts.org

Table 2: Common Protecting Groups for Aldehydes

Protecting Group Formation Reagents Deprotection Conditions Stability
Acetal (e.g., from ethylene glycol) Ethylene glycol, acid catalyst Aqueous acid Stable to bases, nucleophiles, and reducing agents
Dithioacetal (e.g., from 1,3-propanedithiol) 1,3-Propanedithiol, Lewis acid Mercury(II) salts, oxidative conditions Stable to acids and bases

This table summarizes common protecting groups for the aldehyde functionality and their key characteristics.

Multi-step Derivatization Pathways for the Synthesis of Complex Molecular Architectures

The strategic combination of the aforementioned reactions allows for the construction of complex molecules starting from this compound. For instance, a synthetic pathway could begin with a Wittig reaction to introduce an unsaturated side chain. The newly formed double bond could then be subjected to various transformations, such as epoxidation or dihydroxylation, to introduce further functionality.

Alternatively, a Grignard addition to the aldehyde could be followed by an oxidation of the resulting secondary alcohol to a ketone. This ketone could then serve as an electrophile for further carbon-carbon bond-forming reactions.

An example of a multi-step pathway could be:

Protection: The aldehyde group of this compound is protected as an acetal.

Ring Modification: A functional group on the aromatic ring is modified. For example, a nitro group could be reduced to an amine, which is then acylated.

Deprotection: The acetal is removed to regenerate the aldehyde.

Side Chain Elaboration: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction to introduce an α,β-unsaturated ester.

Further Functionalization: The unsaturated ester can then be a substrate for Michael additions or other conjugate additions to build more complex structures.

Computational and Theoretical Chemistry Investigations of 3,4 Dihydro 2h 1 Benzopyran 4 Carbaldehyde

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are instrumental in determining the fundamental structural and electronic characteristics of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde. These methods provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of its electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and stability of organic compounds. bhu.ac.in By solving the Schrödinger equation for a system of electrons, DFT can determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. (Representative Data)
ParameterValue
C2-O1 Bond Length (Å)1.37
C4-C10 Bond Length (Å)1.51
C10=O2 Bond Length (Å)1.22
O1-C2-C3 Bond Angle (°)112.5
C3-C4-C10 Bond Angle (°)110.8
O1-C8a-C4a-C4 Dihedral Angle (°)-25.3

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. bhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.comresearchgate.net

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atom of the pyran ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-deficient carbaldehyde group, particularly the carbonyl carbon, making it the most probable site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound. (Representative Data)
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic nature of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations would likely predict electronic transitions in the ultraviolet region. The primary absorptions are expected to arise from π → π* transitions within the aromatic benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the carbaldehyde moiety. The calculated absorption maxima (λmax) and oscillator strengths can be correlated with experimentally obtained UV-Vis spectra to validate the computational model and provide a deeper understanding of the molecule's electronic structure. materialsciencejournal.org

Table 3: Predicted Electronic Transitions of this compound from TD-DFT Calculations. (Representative Data)
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13200.02n → π
S0 → S22850.35π → π
S0 → S32500.21π → π*

Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edu These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data for structure elucidation and confirmation.

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the ring current. The proton of the aldehyde group would be significantly downfield due to the electron-withdrawing nature of the carbonyl group. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit the largest chemical shift. By comparing the calculated chemical shifts with experimental values, a detailed assignment of the NMR signals can be achieved, confirming the molecular structure. nih.govstackexchange.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound. (Representative Data)
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H4.365.2
C3-H2.128.5
C4-H3.852.1
C5-H to C8-H6.8-7.3117.0-155.0
CHO9.7201.5

Reactivity and Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. smu.edursc.org By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed, step-by-step picture of how a reaction proceeds.

For this compound, computational studies can be used to explore various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the aromatic ring. For example, the mechanism of the reduction of the aldehyde to an alcohol using a reducing agent like sodium borohydride (B1222165) could be modeled. These calculations would determine the activation energy barriers for different reaction pathways, allowing for the prediction of the most favorable reaction mechanism. smu.edu Such studies provide fundamental insights into the chemical behavior of the molecule and can guide the design of new synthetic routes and the development of novel derivatives with desired properties.

Transition State Analysis of Proposed Reaction Pathways

The analysis of a reaction mechanism at a computational level involves identifying the stationary points on the potential energy surface, which include reactants, products, and most importantly, transition states. smu.edu A transition state (TS) is a first-order saddle point on this surface, representing the highest energy barrier along the minimum energy reaction path. smu.educrystalsolutions.eu Locating and characterizing these transition states are crucial for understanding the kinetics and feasibility of a proposed reaction pathway.

Several computational methods are employed for this purpose:

Initial Guess of Transition State Geometry: A successful transition state search often requires a good initial guess of the structure. researchgate.net Methods like the Nudged Elastic Band (NEB) can find a minimum energy pathway between reactant and product geometries, providing a reasonable starting point for the TS calculation. fossee.in

Optimization Algorithms: Algorithms such as the Berny optimization are used to locate the saddle point. researchgate.net The calculation is confirmed when the resulting structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. crystalsolutions.eu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is confirmed, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product, verifying that the located TS indeed connects the desired species. smu.edufossee.in

For reactions involving this compound, such as nucleophilic additions to the aldehyde group or reactions involving the chroman ring, these computational techniques would be essential. For example, in a hypothetical reaction, Density Functional Theory (DFT) calculations could be used to model the step-by-step mechanism, identifying all relevant transition states and intermediates. nih.gov The energy profile derived from these calculations reveals the activation energy for each step, allowing for a detailed understanding of the reaction kinetics. crystalsolutions.eu While specific transition state analyses for this compound are not extensively detailed in the available literature, the established methodologies provide a clear framework for how such investigations would be conducted.

Computational Assessment of Reaction Selectivity and Yield

Computational chemistry is also instrumental in predicting the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. When a reaction can proceed through multiple competing pathways to yield different products, the relative activation energies of the transition states for each pathway determine the product distribution under kinetic control.

The general approach involves:

Mapping All Plausible Reaction Pathways: All feasible reaction channels are identified.

Locating Transition States: The transition state for each pathway is located using quantum chemical methods.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation barrier) is calculated.

The pathway with the lowest activation barrier will be the most favorable kinetically, leading to the major product. mdpi.com For example, a DFT study on the 1,3-dipolar cycloaddition reaction between diazopropane (B8614946) and chalcone (B49325) derivatives successfully used IRC calculations and the analysis of activation barriers to identify the kinetically favored products. mdpi.com

In the context of this compound, consider a reaction where a nucleophile could attack either the aldehyde carbon or another electrophilic site. By calculating the activation energies for both potential attacks, one could predict the regioselectivity of the reaction. Similarly, if the reaction creates a new stereocenter, the transition states leading to different stereoisomers can be modeled to predict the diastereomeric or enantiomeric excess. While experimental validation is crucial, these computational assessments provide invaluable predictive power, guiding synthetic efforts and minimizing trial-and-error experimentation.

Non-Linear Optical (NLO) Properties and Molecular Electronics Potential

Beyond reaction mechanisms, theoretical calculations can predict the material properties of molecules, including their potential in advanced technological fields like optics and electronics.

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems can exhibit significant NLO properties, which are of great interest for applications in optoelectronics and photonics. rsc.org Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. researchgate.net Key parameters calculated include:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

While specific NLO calculations for this compound are not available, studies on related, more complex chromene (benzopyran) derivatives demonstrate the approach. nih.govrsc.org In one such study, the NLO properties of novel coumarin-based pyrano-chromene derivatives were investigated using DFT at the M06-2X/6-31G(d,p) level of theory. nih.govrsc.org The calculations revealed significant NLO responses, highlighting the potential of the benzopyran scaffold in this area. nih.gov The frontier molecular orbitals (HOMO-LUMO) are also analyzed, as a smaller energy gap is often associated with higher polarizability and a greater NLO response. nih.govresearchgate.net

Below is a table of calculated NLO properties for illustrative chromene derivatives from a recent study, demonstrating the type of data generated in such computational investigations.

CompoundHOMO-LUMO Gap (Egap) [eV]Average Polarizability (⟨α⟩) [x 10-23 esu]Second Hyperpolarizability (γtot) [x 104 esu]Reference
Compound 4a (pyrano[3,2-c]chromene derivative)5.1686.770050.145 nih.govrsc.org
Compound 4b (pyrano[3,2-c]chromene derivative)6.308-- nih.gov

Data for Compound 4b's polarizability and hyperpolarizability were not specified in the cited abstract.

Molecular Electronics Potential

Molecular electronics aims to use individual molecules or small groups of molecules as active electronic components. jhuapl.edu The potential of a molecule like this compound for such applications would depend on its ability to conduct charge and to be integrated into a larger circuit. Theoretical studies play a crucial role in predicting the electronic transport properties of candidate molecules.

Key aspects for investigation would include:

Molecular Orbitals: The energies and spatial distribution of the HOMO and LUMO are fundamental to understanding charge injection and transport.

Conductance Calculations: Advanced computational models can simulate the molecule placed between two electrodes (e.g., gold) and calculate its electrical conductance.

Molecular Engineering: The benzopyran structure could be theoretically modified with different functional groups to tune its electronic properties or to add "alligator clips" (like thiol groups) that can bind to metal surfaces, a necessary step for device fabrication. jhuapl.edu

While the direct study of this compound in molecular electronics is not established, the principles of molecular engineering suggest that its rigid heterocyclic framework could serve as a foundation for designing novel molecular wires or switches. jhuapl.edu

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The aldehyde group and the chroman ring system of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde provide multiple reaction sites for the synthesis of various fused and substituted heterocyclic compounds. While specific literature examples detailing the direct use of this particular carbaldehyde in all the following syntheses are not extensively documented, its chemical properties suggest its utility as a precursor for classes of compounds such as pyridines, pyrimidines, quinolines, benzoxazines, and pyrroles.

Pyridines and Pyrimidines: The synthesis of pyridines and pyrimidines often involves the condensation of aldehydes with amines or ammonia (B1221849) and a dicarbonyl compound or its equivalent. nih.govorganic-chemistry.orgnih.govmdpi.com For instance, in a Hantzsch-like pyridine (B92270) synthesis, an aldehyde can be condensed with a β-ketoester and a nitrogen source. Similarly, pyrimidine (B1678525) synthesis can be achieved through reactions like the Biginelli reaction, which involves the multicomponent reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. bu.edu.egorganic-chemistry.org The aldehyde functionality of this compound makes it a suitable candidate for such cyclocondensation reactions, which would lead to the formation of pyridines and pyrimidines bearing a chroman substituent.

Quinolines: Quinoline (B57606) synthesis can be accomplished through various methods, such as the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org While this compound does not fit the typical substrate profile for the Friedländer synthesis directly, its aldehyde group can participate in other multi-component reactions to form quinolines. nih.gov For example, a Doebner-von Miller-type reaction could potentially utilize this aldehyde to construct the quinoline ring system.

Benzoxazines: The synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be achieved by the condensation of a phenol (B47542), an amine, and formaldehyde. researchgate.netresearchgate.net While not a direct precursor in this specific reaction, the chroman moiety of this compound is structurally related to the core of benzoxazines. More relevantly, the synthesis of 3,4-dihydro-2H-1,4-benzoxazines can proceed through various routes, including intramolecular cyclization strategies. organic-chemistry.org The aldehyde group of the target compound could be transformed into other functional groups that could then participate in cyclization reactions to form fused benzoxazine (B1645224) structures.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.gov The aldehyde group of this compound could be used to construct the necessary 1,4-dicarbonyl precursor through reactions such as a Stetter reaction or a Michael addition. nih.govresearchgate.net Additionally, other modern synthetic methods for pyrroles often utilize aldehydes as starting materials in multi-component reactions. organic-chemistry.org

Table 1: Potential Heterocyclic Synthesis Pathways
HeterocycleGeneral Synthetic ApproachPotential Role of this compound
Pyridines Hantzsch Synthesis, Multicomponent ReactionsAldehyde component in condensation with a β-dicarbonyl compound and a nitrogen source.
Pyrimidines Biginelli ReactionAldehyde component in reaction with a β-dicarbonyl compound and urea/thiourea.
Quinolines Friedländer Synthesis, Doebner-von Miller ReactionAldehyde component in multicomponent reactions leading to the quinoline core.
Benzoxazines Intramolecular CyclizationPrecursor for intermediates that undergo cyclization to form the benzoxazine ring.
Pyrroles Paal-Knorr Synthesis, Multicomponent ReactionsPrecursor to the required 1,4-dicarbonyl intermediate or a direct component in multicomponent syntheses.

Scaffold for the Construction of Complex Molecular Architectures

The rigid, bicyclic structure of the chroman ring system makes this compound an excellent scaffold for the development of complex molecular architectures. nih.govgu.se The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various functional groups can be appended to create a library of compounds with diverse biological activities. gu.se The chroman-4-one scaffold, which is closely related to the target compound, is a well-established privileged structure in drug discovery. nih.govresearchgate.netmdpi.com

The aldehyde group at the 4-position of the chroman ring provides a convenient handle for a wide array of chemical modifications. This allows for the systematic introduction of different substituents and the construction of more elaborate molecular structures. For instance, the aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new carbon-carbon and carbon-nitrogen bonds, extending the molecular framework and introducing new functional groups and stereocenters.

The inherent chirality at the 4-position, when the aldehyde is derivatized, offers the potential for creating stereochemically complex molecules. The diastereoselective and enantioselective transformations of the aldehyde group can lead to the synthesis of specific stereoisomers, which is often crucial for biological activity.

Applications in Medicinal Chemistry via Intermediate Synthesis

The chroman moiety is a common feature in a variety of pharmaceutically relevant compounds. mdpi.comresearchgate.netrsc.org One of the most significant applications of a derivative of this compound is in the synthesis of the cardiovascular drug, Nebivolol.

Nebivolol Synthesis: A key intermediate in several synthetic routes to Nebivolol is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde. This substituted chroman aldehyde undergoes a series of reactions, including epoxidation and subsequent ring-opening with an amine, to construct the complex structure of Nebivolol. This highlights the importance of the chroman aldehyde framework in the synthesis of this widely used beta-blocker.

Other Pharmaceutically Relevant Compounds: The broader class of chroman derivatives has been explored for a range of biological activities, including as leukotriene antagonists. nih.gov The synthesis of these compounds often involves the manipulation of functional groups on the chroman ring. The aldehyde functionality in this compound makes it a valuable starting point for the synthesis of novel chroman-based therapeutic agents. For example, it can be converted into carboxylic acids, alcohols, or amines, which can then be further functionalized to produce compounds with desired pharmacological properties.

Potential Applications in Material Science and Chemical Biology

While specific applications of this compound in material science and chemical biology are not extensively reported, its structural features suggest potential in these areas.

Component in Novel Materials: The chroman unit can be incorporated into larger polymeric structures. The aldehyde group provides a reactive site for polymerization or for grafting onto existing polymer backbones. The resulting materials could possess interesting optical or thermal properties derived from the chroman moiety. For instance, benzopyran-containing polymers have been investigated for their photochromic properties.

Fluorescence Probes: The development of fluorescent probes is a significant area of chemical biology. nih.govnih.govgoogle.comthermofisher.com These molecules are designed to change their fluorescence properties in response to specific biological events or environments. The chroman scaffold is found in some fluorescent dyes. hmdb.ca The aldehyde group of this compound could be used to attach the molecule to a biological target or to modulate the electronic properties of a larger fluorophore system. By incorporating suitable donor and acceptor groups onto the chroman framework, it may be possible to design novel fluorescent probes for sensing and imaging applications.

Table 2: Potential Applications in Material Science and Chemical Biology
FieldPotential ApplicationRationale
Material Science Component of novel polymersThe aldehyde group allows for incorporation into polymer chains, potentially imparting unique optical or thermal properties.
Chemical Biology Precursor for fluorescence probesThe chroman scaffold can be part of a fluorophore, and the aldehyde provides a site for conjugation or electronic modulation.

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements in the Chemistry of 3,4-Dihydro-2H-1-Benzopyran-4-Carbaldehyde

Currently, this compound is primarily valued as a reactive intermediate for the synthesis of more complex molecules. Its chemistry is understood through the extrapolation of fundamental principles governing its two key components: the chromane (B1220400) skeleton and the carbaldehyde functional group.

Synthesis: The synthesis of this compound is not widely documented via a single, optimized method. However, standard synthetic routes are applicable, typically involving the oxidation of the corresponding primary alcohol, (3,4-dihydro-2H-1-benzopyran-4-yl)methanol, or the formylation of a suitable chromane precursor.

Reactivity: The aldehyde group at the C-4 position dictates the compound's reactivity profile. It serves as a versatile electrophilic site for a multitude of classic and contemporary organic transformations. The expected reactivity includes nucleophilic additions, condensations, oxidations, and reductions, making it a valuable building block for introducing molecular diversity. The presence of a stereocenter at the C-4 position implies that its reactions can lead to diastereomeric products, a crucial consideration for synthetic applications.

Table 1: Predicted Reactivity of this compound
Reaction TypeReagent/ConditionsExpected ProductSignificance
OxidationMild oxidizing agents (e.g., PCC, DMP) or strong agents (e.g., KMnO₄)3,4-Dihydro-2H-1-benzopyran-4-carboxylic acidAccess to carboxylic acid derivatives, amides, esters.
ReductionHydride reagents (e.g., NaBH₄, LiAlH₄)(3,4-Dihydro-2H-1-benzopyran-4-yl)methanolFormation of the corresponding primary alcohol.
Nucleophilic AdditionGrignard reagents (R-MgX), Organolithium reagents (R-Li)Secondary alcoholsCarbon-carbon bond formation.
Wittig ReactionPhosphorus ylides (Ph₃P=CHR)4-Vinyl-chromane derivativesFormation of alkenes with defined regiochemistry. libretexts.org
Aldol (B89426) CondensationEnolates from ketones or aldehydesβ-Hydroxy carbonyl compoundsElaboration of the side chain. mdpi.com
Reductive AminationAmmonia (B1221849) or amines, reducing agent (e.g., NaBH₃CN)4-(Aminomethyl)chromane derivativesSynthesis of primary, secondary, or tertiary amines. libretexts.org
Cyanohydrin FormationHydrogen cyanide (HCN) or cyanide saltsCyanohydrinsPrecursors to α-hydroxy acids and α-hydroxy ketones. jackwestin.com

Identification of Research Gaps and Unexplored Areas

The primary research gap concerning this compound is the scarcity of dedicated studies on the molecule itself. This overarching gap can be broken down into several key unexplored areas:

Stereoselective Synthesis: There is a significant lack of reported methods for the asymmetric synthesis of this aldehyde. Given that the C-4 position is a chiral center, the development of methodologies to access enantiomerically pure (R)- or (S)-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is a critical unmet need. Such methods are essential for the synthesis of single-enantiomer pharmaceuticals and probes. nih.gov

Systematic Reactivity Screening: While its reactivity can be predicted, a comprehensive investigation of its reaction scope using modern catalytic systems has not been performed. Exploring its participation in reactions like organocatalyzed transformations, transition-metal-catalyzed cross-couplings, and multicomponent reactions could unveil novel synthetic pathways. ingentaconnect.comdntb.gov.ua

Biological Profiling: The biological activity of this compound and its simple derivatives remains uninvestigated. The broader chromane and chroman-4-one classes exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties, suggesting that this aldehyde scaffold could be a starting point for new drug discovery programs. gu.senih.govnih.gov

Physicochemical Properties: Detailed characterization of its photophysical or material properties is absent from the literature. Related benzopyran structures have been investigated for applications such as photoelectric materials, an area that remains unexplored for this compound. asianpubs.org

Emerging Trends and Prospective Areas of Investigation for Novel Syntheses and Applications

Future research into this compound is likely to be driven by broader trends in organic and medicinal chemistry.

Novel Synthetic Methodologies: The application of modern synthetic techniques represents a major area for investigation. Organocatalysis, which has been successfully used for the asymmetric synthesis of related dihydropyran structures, could be adapted to produce enantiopure chroman aldehydes. au.dk Furthermore, C-H activation of the parent chromane molecule at the C-4 position followed by formylation could provide a direct and atom-economical synthetic route.

Diversity-Oriented Synthesis: The aldehyde functional group is an ideal handle for diversity-oriented synthesis. By using this compound as a starting material, large libraries of novel chromane derivatives can be rapidly assembled through parallel synthesis. These libraries could then be screened against a wide range of biological targets to identify new lead compounds.

Medicinal Chemistry Applications: Based on the known biological activities of the chromane nucleus, future applications could target specific therapeutic areas. Derivatives could be designed as inhibitors of enzymes like Sirtuin 2 (Sirt2), as anticancer agents, or as novel antimicrobial compounds. gu.senih.gov Computational docking studies could be employed to design derivatives with high specificity for targets of interest.

Potential for Development of Advanced Methodologies and Applications

The development of advanced methodologies for the synthesis and application of this compound holds considerable promise for advancing both synthetic and medicinal chemistry.

Asymmetric Catalysis: A key future achievement would be the development of a robust and highly enantioselective catalytic method for its synthesis. This could involve asymmetric hydroformylation of 2H-1-benzopyran or the kinetic resolution of the racemic aldehyde. Success in this area would unlock access to a range of stereochemically defined chromane-based molecules.

Flow Chemistry and Process Optimization: The implementation of continuous flow chemistry could offer significant advantages for the synthesis of this aldehyde and its derivatives. numberanalytics.com Flow processes can enhance reaction safety, improve reproducibility, and facilitate scaling, making the synthesis more efficient and industrially viable.

Biocatalysis and Green Chemistry: The use of enzymes for the stereoselective synthesis or transformation of the aldehyde aligns with the principles of green chemistry. ingentaconnect.comdntb.gov.ua For instance, alcohol dehydrogenases could be used for the asymmetric reduction of a prochiral precursor ketone or the kinetic resolution of the corresponding racemic alcohol, providing an environmentally benign route to enantiopure precursors.

Table 2: Prospective Research Directions and Advanced Methodologies
Research AreaAdvanced MethodologyPotential Impact
Asymmetric SynthesisOrganocatalysis, Transition-Metal Catalysis, BiocatalysisAccess to enantiomerically pure compounds for pharmaceutical development. nih.gov
Library SynthesisDiversity-Oriented Synthesis, High-Throughput ScreeningRapid discovery of new bioactive molecules with the chromane scaffold.
Process ChemistryContinuous Flow SynthesisSafer, scalable, and more efficient production of the aldehyde and its derivatives. numberanalytics.com
Drug DiscoveryComputational Modeling, Structure-Activity Relationship (SAR) StudiesRational design of potent and selective therapeutic agents targeting cancer, inflammation, or microbial infections. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde, and how can reaction conditions be optimized?

  • The compound can be synthesized via condensation of chroman-4-one derivatives with active methylene compounds in the presence of ammonia, as demonstrated in benzopyran chemistry . Key parameters include temperature control (typically 60–80°C) and solvent selection (e.g., ethanol or acetonitrile). Monitoring reaction progress via TLC or HPLC is critical to optimize yield and purity.

Q. How should researchers safely handle and store this compound given its hazards?

  • According to GHS classification, the compound may cause skin/eye irritation and respiratory issues . Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers away from oxidizing agents and moisture. Avoid dust formation during handling to minimize inhalation risks .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde protons (δ ~9.8 ppm). IR : Confirm the carbonyl stretch (C=O, ~1700 cm⁻¹) and aromatic C-H stretches. Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 177) .

Q. What purification techniques are suitable for isolating this compound?

  • Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or methanol can improve purity. Monitor fractions via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the aldehyde carbon. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in reactions with amines or Grignard reagents .

Q. What strategies resolve contradictions in crystallographic data for benzopyran derivatives?

  • Use SHELXL for refinement, particularly for high-resolution or twinned data. Cross-validate with independent datasets and employ Hirshfeld surface analysis to assess intermolecular interactions. Discrepancies in bond lengths (>0.02 Å) may indicate disorder, requiring alternate occupancy modeling .

Q. How do substituents on the benzopyran ring influence photophysical properties?

  • Introduce electron-donating groups (e.g., -OCH3) to redshift absorption/emission via conjugation. Measure UV-Vis (λmax ~300–350 nm) and fluorescence quantum yields (using integrating spheres). Compare with TD-DFT simulations for electronic transitions .

Q. What mechanistic insights explain side reactions during functionalization of the aldehyde group?

  • Competing pathways (e.g., aldol condensation vs. Schiff base formation) depend on pH and catalysts. Kinetic studies (e.g., in situ IR monitoring) and trapping intermediates (e.g., hydrazones) can clarify mechanisms. Use deuterated solvents to track proton transfer steps .

Methodological Notes

  • Safety Protocols : Always reference Safety Data Sheets (SDS) for hazard mitigation .
  • Structural Validation : Combine X-ray crystallography (e.g., SHELX refinement ) with spectroscopic data to confirm purity.
  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.